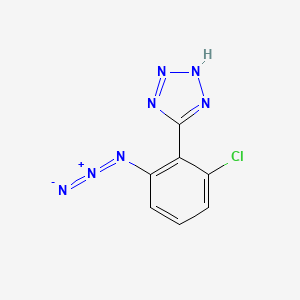

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole

説明

The compound “5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole” is a complex organic compound. Based on its name, it likely contains an azido group (-N3), a chlorophenyl group (a benzene ring with a chlorine atom), and a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the azido group, the chlorophenyl group, and the tetrazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex, involving several different functional groups. The azido group is a type of functional group characterized by the formula -N3. The chlorophenyl group is a type of aryl group derived from benzene by replacing one hydrogen atom with a chlorine atom. The tetrazole ring is a heterocyclic compound consisting of a 5-membered aromatic ring of four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azido group, the chlorophenyl group, and the tetrazole ring. Each of these groups can participate in various chemical reactions. For example, azides can react with alkyl halides in nucleophilic substitution reactions, and they can also be reduced to amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could potentially make the compound explosive under certain conditions. The chlorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用

Docking Studies and Crystal Structure Analysis

Tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been characterized by X-ray crystallography, highlighting their planar tetrazole rings and non-conjugated aryl rings. Molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme indicate potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Azide-tetrazole Tautomerism

Research into azide-tetrazole equilibrium highlights the synthetic versatility of tetrazole compounds. For instance, the study of 2-azidopyrimidines bearing a trifluoromethyl group demonstrates azide-tetrazole tautomerism, providing insights into thermodynamic and kinetic parameters of such rearrangements (Nikolaenkova et al., 2018).

Catalyzed Synthesis of Tetrazoles

The synthesis of 5-substituted tetrazoles from nitriles, catalyzed by sulfamic acid, showcases the broad applicability of tetrazole derivatives in various fields, including pharmaceuticals, agriculture, and materials science. These compounds exhibit a range of biological activities and are utilized in coordination chemistry and as ligands (Aminimanesh & Shirian, 2017).

Kinetic Studies of Tetrazole Complexes

The kinetic investigation of azide ion attack on coordinated organonitriles to synthesize 5-substituted tetrazole complexes of pentaamminecobalt(III) provides valuable information on the reaction mechanisms and the influence of substituents on the rate of formation (Hall, Vega, & Purcell, 1985).

特性

IUPAC Name |

5-(2-azido-6-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN7/c8-4-2-1-3-5(10-13-9)6(4)7-11-14-15-12-7/h1-3H,(H,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDDDDHHUCILSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)

![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)